molecular formula C18H17NO2 B2592698 methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate CAS No. 1400539-86-7

methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate

Cat. No.: B2592698
CAS No.: 1400539-86-7
M. Wt: 279.339
InChI Key: QTJLQDOFWNIESY-UHFFFAOYSA-N
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Description

Compounds like “methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate” belong to a class of organic compounds known as benzyl derivatives . These are organic compounds containing a benzene ring attached to a CH2 group .


Molecular Structure Analysis

The molecular structure of such compounds would typically include an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a carboxylate group (COO-), and a benzyl group (C6H5CH2-) .


Chemical Reactions Analysis

The chemical reactions involving such compounds would depend on the functional groups present in the molecule. The indole ring, for example, can undergo electrophilic substitution reactions . The carboxylate group can participate in various reactions such as esterification and amidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their molecular structure. For instance, benzyl derivatives are generally colorless liquids or low-melting solids .

Scientific Research Applications

Antiproliferative and Antimetastatic Activities

Research has shown that β-carboline-based N-heterocyclic carbenes, prepared via Mannich reaction involving similar indole derivatives, exhibit significant antiproliferative activity against human breast cancer cells. These compounds lead to G2/M phase cell cycle arrest and induce apoptosis through the intrinsic apoptotic pathway. They also exhibit anti-migratory and anti-invasive effects against metastatic breast cancer cells, though lacking in vivo effects due to high human serum albumin (HSA) affinity (Dighe et al., 2015).

Palladium-Catalyzed Arylation

Mechanistic studies have been conducted on palladium-catalyzed direct arylation of indoles, revealing high C-2 selectivity. These studies offer a rationale for the selectivity observed, supporting the electrophilic palladation pathway. This research provides insights into the synthesis of indole derivatives through selective arylation, potentially applicable to the modification of "methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate" (Lane et al., 2005).

Indole N-Alkylation

Tryptamine derivatives have been converted into indole N-p-carbomethoxybenzyl derivatives using dianion and phase-transfer catalytic methodologies, indicating potential routes for the functionalization of indole derivatives. This research might provide a basis for further modifications of "this compound" to produce new biologically active compounds (Silva & Snieckus, 1978).

Glyoxylation-Decarbonylative Stille Coupling

A method involving glyoxylation of 1-methyl-1H-indole followed by decarbonylative Stille coupling under mild conditions has been reported. This method highlights an innovative approach to synthesizing acyl heterocycles, potentially applicable to "this compound" derivatives (Tasch et al., 2010).

Cu(I)-Catalyzed Intramolecular Amination

A variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate were synthesized efficiently via Ullmann-type intramolecular arylamination. This catalytic amination procedure demonstrates the potential for diversifying the structural features of indole derivatives, including "this compound" (Melkonyan et al., 2008).

Mechanism of Action

The mechanism of action of such compounds would depend on their intended use. For instance, some benzyl derivatives have been studied for their antimicrobial activity .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure. Some benzyl derivatives can cause eye irritation and are harmful to aquatic life .

Future Directions

The future research directions would depend on the potential applications of the compound. For instance, if the compound shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy in preclinical and clinical studies .

Properties

IUPAC Name

methyl 1-[(4-methylphenyl)methyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-7-9-14(10-8-13)11-19-12-16(18(20)21-2)15-5-3-4-6-17(15)19/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJLQDOFWNIESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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